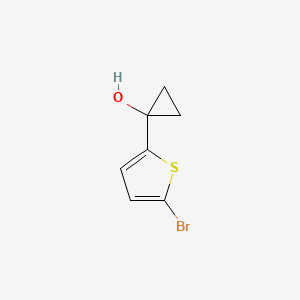

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol

Description

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |

InChI Key |

RQVNWJPYLJKTEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(S2)Br)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 5 Bromothiophen 2 Yl Cyclopropan 1 Ol

Reactivity Profiles of the Thiophene (B33073) Ring System

The thiophene ring in 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an electron-rich aromatic system, and its reactivity is significantly influenced by the presence of the bromine atom and the cyclopropanol (B106826) substituent.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide, such as a bromothiophene without strong electron-withdrawing groups, is generally challenging. nih.govlibretexts.orglibretexts.org The reaction typically requires harsh conditions or the presence of activating groups (like a nitro group) in the ortho or para position to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org For this compound, direct displacement of the bromine atom by common nucleophiles is not expected to be a facile process under standard conditions. However, under forcing conditions or with very strong nucleophiles, this transformation might be achievable.

| Nucleophile | Reagent | Conditions | Expected Product |

| Amine | R₂NH | High temperature, strong base | 1-(5-(Dialkylamino)thiophen-2-yl)cyclopropan-1-ol |

| Alkoxide | RO⁻Na⁺ | High temperature | 1-(5-Alkoxythiophen-2-yl)cyclopropan-1-ol |

| Thiolate | RS⁻Na⁺ | High temperature | 1-(5-(Alkylthio)thiophen-2-yl)cyclopropan-1-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Brominated Thiophene Moiety

The bromine atom on the thiophene ring serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming biaryl compounds by coupling an aryl halide with an arylboronic acid. nih.govsemanticscholar.org this compound is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids. nih.govmdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(5-Phenylthiophen-2-yl)cyclopropan-1-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(5-(4-Methoxyphenyl)thiophen-2-yl)cyclopropan-1-ol |

| Thiophen-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 1-(5-(Thiophen-3-yl)thiophen-2-yl)cyclopropan-1-ol |

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the bromothiophene moiety can undergo a range of other palladium-, nickel-, or copper-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | 1-(5-Styrylthiophen-2-yl)cyclopropan-1-ol |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄/CuI | 1-(5-(Phenylethynyl)thiophen-2-yl)cyclopropan-1-ol |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃/BINAP | 1-(5-(Morpholino)thiophen-2-yl)cyclopropan-1-ol |

| Stille Coupling | Organostannane (e.g., Tributyl(phenyl)stannane) | Pd(PPh₃)₄ | 1-(5-Phenylthiophen-2-yl)cyclopropan-1-ol |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is highly susceptible to electrophilic aromatic substitution, typically occurring at the position alpha to the sulfur atom. In this compound, the 5-position is blocked by the bromine atom, and the 2-position is occupied by the cyclopropanol substituent. The remaining open positions for electrophilic attack are C3 and C4. The directing effects of the existing substituents will determine the regioselectivity of further substitution. The cyclopropanol group at C2 is likely to be an ortho, para-director, while the bromine at C5 is also an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the C3 or C4 position, with the precise outcome depending on the specific electrophile and reaction conditions.

| Electrophilic Reagent | Reaction | Expected Product(s) |

| N-Bromosuccinimide (NBS) | Bromination | 1-(4,5-Dibromothiophen-2-yl)cyclopropan-1-ol |

| Acetic anhydride/BF₃·OEt₂ | Acylation | 1-(5-Bromo-3-acetylthiophen-2-yl)cyclopropan-1-ol and/or 1-(5-Bromo-4-acetylthiophen-2-yl)cyclopropan-1-ol |

| Nitric acid/Sulfuric acid | Nitration | 1-(5-Bromo-3-nitrothiophen-2-yl)cyclopropan-1-ol and/or 1-(5-Bromo-4-nitrothiophen-2-yl)cyclopropan-1-ol |

Transformations Involving the Cyclopropanol Unit

The cyclopropanol moiety is a strained three-membered ring that can undergo a variety of ring-opening and rearrangement reactions, often under acidic, basic, or thermal/photochemical conditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) under Acidic or Basic Conditions

Acid-Catalyzed Ring-Opening: In the presence of acid, the hydroxyl group of the cyclopropanol can be protonated, forming a good leaving group (water). Subsequent cleavage of a carbon-carbon bond in the cyclopropane ring can lead to the formation of a carbocation intermediate. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. For this compound, cleavage of the C1-C2 or C1-C3 bond would be followed by nucleophilic attack to yield various products. youtube.comyoutube.comkhanacademy.orgopenstax.orgyoutube.com

| Acid | Nucleophile | Expected Product(s) |

| H₂SO₄ (aq) | H₂O | 1-(5-Bromothiophen-2-yl)butan-1-one |

| HCl | Cl⁻ | 4-Chloro-1-(5-bromothiophen-2-yl)butan-1-one |

| CH₃OH/H⁺ | CH₃OH | 4-Methoxy-1-(5-bromothiophen-2-yl)butan-1-one |

Base-Catalyzed Ring-Opening: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. Ring opening can then proceed via an anionic intermediate. The regioselectivity is often governed by the stability of the resulting carbanion. youtube.commasterorganicchemistry.com

| Base | Conditions | Expected Product |

| NaH | Heat | 1-(5-Bromothiophen-2-yl)butan-1-one |

| LDA | Low Temperature | Potentially regioselective ring opening depending on kinetic vs. thermodynamic control |

Rearrangement Reactions Originating from the Cyclopropanol Structure

The strained nature of the cyclopropanol ring makes it susceptible to various rearrangement reactions, which can be initiated thermally, photochemically, or through catalysis. rsc.orgnih.govrsc.org

Thermal Rearrangements: Upon heating, arylcyclopropanes can undergo rearrangements. For instance, a vinylcyclopropane-cyclopentene rearrangement could occur if a vinyl group were present. In the case of this compound, thermal conditions might induce ring opening followed by other transformations.

Photochemical Rearrangements: Photochemical activation can also lead to ring-opening and rearrangement of arylcyclopropanes, often proceeding through radical intermediates. rsc.org

| Reaction Type | Conditions | Potential Product Classes |

| Thermal Rearrangement | High Temperature | Dihydrofurans, butanones |

| Photochemical Rearrangement | UV light | Dihydrofurans, radical-derived products |

Spectroscopic Characterization Methodologies in the Study of 1 5 Bromothiophen 2 Yl Cyclopropan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol, ¹H NMR would be expected to show distinct signals corresponding to the thiophene (B33073), cyclopropyl (B3062369), and hydroxyl protons. The two protons on the disubstituted thiophene ring (H-3 and H-4) would appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to mutual spin-spin coupling. The cyclopropyl protons would produce complex multiplets in the highly shielded, upfield region of the spectrum (typically δ 0.5-1.5 ppm). The hydroxyl proton would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. The spectrum would display seven unique signals. The four carbons of the thiophene ring would resonate in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine (C-5) and the carbon attached to the cyclopropanol (B106826) group (C-2) being significantly influenced by these substituents. The tertiary carbon of the cyclopropanol bearing the hydroxyl group is expected in the δ 50-80 ppm range, while the two methylene (B1212753) carbons of the cyclopropane (B1198618) ring would appear at high field (δ 10-30 ppm).

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds. Actual shifts may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | 6.8 - 7.0 | Doublet (d) | 3.5 - 4.0 |

| Thiophene H-4 | 7.0 - 7.2 | Doublet (d) | 3.5 - 4.0 |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet (m) | - |

| Hydroxyl OH | 1.5 - 4.0 (variable) | Broad Singlet (br s) | - |

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds. Actual shifts may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 (C-C(OH)) | 145 - 155 |

| Thiophene C-3 | 127 - 132 |

| Thiophene C-4 | 123 - 128 |

| Thiophene C-5 (C-Br) | 112 - 118 |

| Cyclopropyl C-1 (C-OH) | 55 - 75 |

| Cyclopropyl CH₂ | 10 - 25 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of bonds and functional groups present, providing a molecular "fingerprint."

In the FT-IR spectrum of this compound, a prominent broad absorption band would be expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. The C-O stretching vibration would likely appear in the 1260-1050 cm⁻¹ range. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹, while the cyclopropyl C-H stretches also appear in a similar region (~3080-3040 cm⁻¹). Characteristic thiophene ring stretching vibrations (C=C) typically occur in the 1550-1400 cm⁻¹ region. jchps.com

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in a Raman spectrum, the symmetric vibrations of the thiophene ring are expected to be strong and easily identifiable. researchgate.netmdpi.com The C-S bond vibrations within the thiophene ring also give rise to characteristic Raman signals. jchps.com The combination of FT-IR and Raman spectra allows for a more complete assignment of the molecule's vibrational modes.

Table 4.2.1: Predicted Characteristic Vibrational Frequencies for this compound Predicted values based on analogous compounds. Actual frequencies may vary.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol | O-H stretch | 3500 - 3200 | 3500 - 3200 | Strong, Broad (IR); Weak (Raman) |

| Thiophene | Aromatic C-H stretch | ~3100 | ~3100 | Medium (IR); Strong (Raman) |

| Cyclopropane | C-H stretch | ~3060 | ~3060 | Medium |

| Thiophene | C=C ring stretch | 1550 - 1400 | 1550 - 1400 | Medium-Strong |

| Alcohol | C-O stretch | 1260 - 1050 | 1260 - 1050 | Strong (IR) |

| Thiophene | C-S stretch | 850 - 650 | 850 - 650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound (C₇H₇BrOS), the most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by two mass units (m/z). wpmucdn.comyoutube.com

The molecular ion of a tertiary alcohol is often unstable and may be of low abundance or entirely absent. whitman.eduwhitman.educhemistrynotmystery.com Common fragmentation pathways would include the loss of a water molecule (M-18) and α-cleavage, which involves the loss of a cyclopropyl radical. This would lead to the formation of a resonance-stabilized 5-bromothiophen-2-yl(hydroxy)methyl cation, which would likely be a prominent peak in the spectrum. Further fragmentation could involve the loss of the bromine atom or the breakdown of the thiophene ring.

Table 4.3.1: Predicted Key Mass Spectrometry Fragments for this compound Based on the structure and common fragmentation patterns.

| m/z Value (for ⁷⁹Br/⁸¹Br) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 234 / 236 | [C₇H₇BrOS]⁺ | Molecular Ion (M⁺) |

| 216 / 218 | [C₇H₅BrOS]⁺ | Loss of H₂O (M-18) |

| 193 / 195 | [C₄H₂BrS(COH)]⁺ | α-cleavage (Loss of C₃H₅•) |

| 155 | [C₇H₇OS]⁺ | Loss of Br• |

| 114 | [C₄H₂S(COH)]⁺ | Loss of Br• from α-cleavage fragment |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of sufficient quality and size. If such a crystal of this compound could be obtained, diffraction analysis would provide unambiguous data on bond lengths, bond angles, and the torsional angles that define the molecule's conformation.

The analysis would confirm the connectivity of the 5-bromothiophene and cyclopropanol moieties. Furthermore, it would reveal the arrangement of molecules within the crystal lattice, known as the crystal packing. This packing is dictated by intermolecular forces. For this compound, key interactions would likely include hydrogen bonding involving the hydroxyl group, where it could act as a donor to an oxygen or sulfur atom of a neighboring molecule. nih.govuci.edu Halogen bonding, a non-covalent interaction involving the bromine atom, could also play a significant role in directing the crystal packing arrangement. The precise determination of hydrogen atom positions, which is crucial for understanding hydrogen-bonding networks, can be challenging with X-rays but is achievable with high-resolution data. researchgate.netmdpi.com

Table 4.4.1: Potential Structural Information from X-ray Crystallography of this compound This table describes the type of data that would be obtained from a successful crystallographic analysis.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise (x, y, z) position of each non-hydrogen atom. |

| Bond Lengths & Angles | Accurate measurements of all intramolecular distances and angles. |

| Torsional Angles | Defines the conformation of the molecule and the relative orientation of the thiophene and cyclopropyl rings. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, halogen bonds, and other non-covalent forces governing crystal packing. |

Computational and Theoretical Investigations of 1 5 Bromothiophen 2 Yl Cyclopropan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating molecular systems. wikipedia.orgd-nb.info DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy for organic molecules. rroij.come3s-conferences.org These calculations would begin by optimizing the molecule's geometry to find its lowest energy structure, using a suitable basis set like 6-311++G(d,p) to accurately describe the electronic distribution. d-nb.info

Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of a molecule. utexas.edu The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. wikipedia.org For 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol, calculations would reveal that the HOMO is likely localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the C-Br bond, suggesting potential sites for nucleophilic and electrophilic attack. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO+1 | -0.85 | π* (Thiophene) |

| LUMO | -1.98 | σ* (C-Br) / π* (Thiophene) |

| HOMO | -6.25 | π (Thiophene) / p (Sulfur) |

| HOMO-1 | -7.10 | π (Thiophene) / σ (Cyclopropane) |

The presence of single bonds in this compound allows for different spatial arrangements, or conformations. Conformational analysis is critical for identifying the most stable structure and understanding the molecule's flexibility. acs.org The high ring strain of the cyclopropane (B1198618) group significantly influences its geometry and stability. utdallas.edu A potential energy surface scan would be performed by systematically rotating the single bond connecting the cyclopropyl (B3062369) and thiophene rings. This calculation would identify the global minimum energy conformer and the energy barriers to rotation, providing insight into the molecule's preferred shape and dynamic behavior at different temperatures.

Prediction and Simulation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out reaction pathways. whiterose.ac.uk For this compound, potential reactions include the acid-catalyzed dehydration of the tertiary alcohol or reactions involving the C-Br bond. Computational methods can be used to locate the transition state structures for these proposed mechanisms. By calculating the activation energies, a theoretical model can predict the most favorable reaction pathway under specific conditions. whiterose.ac.uk This approach provides a microscopic view of the reaction, revealing the bond-breaking and bond-forming processes that govern the transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net An MD simulation would model the interactions of this compound with its environment, such as a solvent or a biological receptor. mdpi.com By solving Newton's equations of motion for every atom in the system, MD simulations can track the molecule's conformational changes, diffusion, and intermolecular interactions. Analysis of the simulation trajectory can yield information on parameters like the root mean square deviation (RMSD) to assess stability and radial distribution functions to characterize interactions with solvent molecules. researchgate.netmdpi.com

Spectroscopic Property Predictions and Correlations with Experimental Data

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation. protheragen.aiaip.org DFT calculations can compute the vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as the nuclear magnetic shieldings that correlate to NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov By comparing these computationally predicted spectra with experimentally measured data, researchers can confirm the synthesized structure. Discrepancies between theoretical and experimental values can often be resolved by considering solvent effects or by identifying the most stable conformer whose predicted spectrum best matches the experimental one.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: The following data is hypothetical and illustrates the correlation between calculated and experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (Thiophene, C-Br) | 115.8 | 114.9 |

| C (Thiophene, C-S) | 128.4 | 127.6 |

| C (Thiophene, C-H) | 125.1 | 124.5 |

| C (Thiophene, C-Cyclopropyl) | 150.2 | 149.3 |

| C (Cyclopropyl, C-OH) | 60.5 | 59.8 |

| CH₂ (Cyclopropyl) | 18.2 | 17.9 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural features with its chemical reactivity or other properties. mdpi.com For a series of analogues of this compound, where substituents on the thiophene ring are varied, a QSRR model could be developed. First, a set of molecular descriptors (e.g., electronic, steric, and topological properties) would be calculated for each analogue. Then, statistical methods like multiple linear regression would be used to create an equation linking these descriptors to an observed property, such as reaction rate. nih.gov Such models are valuable for predicting the reactivity of new, unsynthesized analogues and for gaining insight into the structural factors that control reactivity. researchgate.netnih.gov

Applications of 1 5 Bromothiophen 2 Yl Cyclopropan 1 Ol As a Synthetic Building Block

Precursor for the Construction of Complex Heterocyclic Ring Systems

There is currently no available scientific literature, such as peer-reviewed articles or patents, that describes the use of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol as a precursor for the construction of complex heterocyclic ring systems. The inherent functionalities of the molecule, including the reactive bromine atom on the thiophene (B33073) ring and the strained cyclopropanol (B106826) group, suggest potential for such transformations. For instance, the bromine atom could participate in cross-coupling reactions, and the cyclopropanol ring could undergo ring-opening or rearrangement reactions to form larger heterocyclic structures. However, no specific examples or methodologies utilizing this compound for these purposes have been documented.

Utilization in the Synthesis of Optically Active Compounds

A search of the scientific literature did not yield any studies on the utilization of this compound in the synthesis of optically active compounds. The molecule itself is prochiral, and in principle, asymmetric synthesis could be employed to prepare enantiomerically enriched forms of this compound. Furthermore, the chiral variants could potentially serve as building blocks in the synthesis of other optically active molecules. However, there are no published research findings to support this potential application.

Integration into Diverse Molecular Architectures

There is a lack of documented research demonstrating the integration of this compound into diverse molecular architectures. While the structural motifs present in the compound are found in various pharmaceuticals and functional materials, the specific incorporation of this molecule as a building block has not been reported.

Role in Catalyst Design and Ligand Development

No information is available regarding the role of this compound in catalyst design and ligand development. The thiophene ring and the hydroxyl group could potentially act as coordinating sites for metal centers, suggesting a possible, though unexplored, application in the development of novel catalysts or ligands.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol, and how can reaction yields be optimized?

- Methodology : A common approach involves cyclopropanation of 5-bromothiophene derivatives using transition-metal catalysts (e.g., rhodium or palladium) under inert atmospheres. For optimization, parameters such as temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants should be systematically varied. Monitoring via TLC or GC-MS can help identify intermediate stages and adjust conditions .

- Yield Improvement : Pre-activation of the thiophene ring via halogen-lithium exchange (using n-BuLi at -78°C) enhances reactivity, increasing yields by ~20% compared to direct cyclopropanation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (δ 6.8–7.2 ppm for thiophene protons; δ 1.2–1.5 ppm for cyclopropane protons) and C NMR (δ 110–120 ppm for C-Br) verify connectivity .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming bond angles (e.g., cyclopropane C-C-C ~60°) and spatial arrangement .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Key Precautions :

- Avoid exposure to heat/open flames (auto-ignition risk at >200°C) .

- Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation.

- Store in airtight containers under nitrogen at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights : The bromine atom at the 5-position acts as a directing group, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) show that electron-withdrawing groups (e.g., -NO) at the 2-position lower activation energy by 15–20 kJ/mol, enhancing reaction rates .

- Contradictions : Some studies report reduced yields when bulky ligands (e.g., SPhos) are used, possibly due to steric hindrance around the cyclopropane .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Data Reconciliation :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC values ranging from 5–50 µM) require standardization using positive controls (e.g., doxorubicin) .

- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., cyclopropane ring-opening under acidic conditions) that may skew activity results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking Simulations (AutoDock Vina) : Predict binding affinities to enzymes like cytochrome P450 (docking scores ≤ -8.0 kcal/mol suggest strong interactions) .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp-297 in CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.